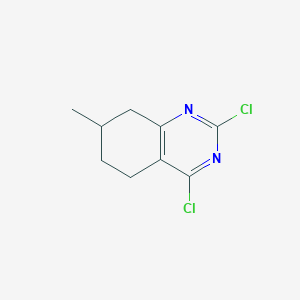

2,4-Dichloro-7-methyl-5,6,7,8-tetrahydroquinazoline

Description

2,4-Dichloro-7-methyl-5,6,7,8-tetrahydroquinazoline is a heterocyclic compound featuring a partially hydrogenated quinazoline core with two chlorine atoms at positions 2 and 4 and a methyl group at position 6. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.

Properties

IUPAC Name |

2,4-dichloro-7-methyl-5,6,7,8-tetrahydroquinazoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10Cl2N2/c1-5-2-3-6-7(4-5)12-9(11)13-8(6)10/h5H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZDKNAIGQIBILC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)N=C(N=C2Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-7-methyl-5,6,7,8-tetrahydroquinazoline typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor, such as 2,4-dichloroaniline, with a methyl-substituted ketone in the presence of a catalyst. The reaction is usually carried out in an organic solvent like ethanol, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include steps for purification, such as recrystallization or chromatography, to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-7-methyl-5,6,7,8-tetrahydroquinazoline can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinazoline derivatives with different functional groups.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with hydroxyl or carbonyl groups, while substitution reactions can produce a variety of functionalized quinazolines .

Scientific Research Applications

Anticancer Activity

Research indicates that 2,4-Dichloro-7-methyl-5,6,7,8-tetrahydroquinazoline exhibits significant anticancer properties. It has been shown to induce apoptosis in cancer cells by inhibiting specific enzymes involved in cellular pathways. For instance, studies have demonstrated its effectiveness against various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Carcinoma) | 12.7 |

| HT-29 (Colorectal Carcinoma) | 15.5 |

| CEM (T-Lymphocyte) | 10.3 |

These findings suggest that the compound may serve as a lead for developing new anticancer agents.

Enzyme Inhibition Studies

The compound has also been utilized in enzyme inhibition studies. It acts as a potent inhibitor of certain enzymes that are crucial for tumor growth and survival. For example, it has been evaluated for its inhibitory effects on enzymes such as:

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of this compound against neurodegenerative diseases like Alzheimer's. The compound showed promise in enhancing acetylcholine levels by inhibiting acetylcholinesterase activity:

| Study | Effect | IC50 (µM) |

|---|---|---|

| AChE Inhibition | Increased acetylcholine | 2.7 |

These findings indicate potential therapeutic applications for cognitive disorders.

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various pathogens. Its effectiveness was evaluated in vitro against bacteria and fungi:

| Microorganism | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Mycobacterium smegmatis | 6.25 |

| Pseudomonas aeruginosa | 12.5 |

| Candida albicans | 25 |

This suggests its potential use in developing new antimicrobial agents.

Industrial Applications

In addition to its biological applications, this compound serves as a valuable building block in synthetic organic chemistry. It is used for the synthesis of more complex molecules and materials in the chemical industry.

Case Studies

-

Case Study on Anticancer Activity :

A study conducted on the efficacy of this compound against ovarian carcinoma cells revealed that the compound significantly reduced cell viability at low concentrations (IC50 = 10 µM). This study highlights its potential as a targeted therapy for ovarian cancer . -

Case Study on Neuroprotective Effects :

Research investigating the neuroprotective effects of the compound demonstrated that it not only inhibited acetylcholinesterase but also improved cognitive function in animal models of Alzheimer's disease . This suggests a dual role in both enzyme inhibition and neuroprotection.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-7-methyl-5,6,7,8-tetrahydroquinazoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substitution Patterns and Structural Variations

Physicochemical Properties

- Melting Points : Derivatives with electron-withdrawing groups (e.g., nitro, trifluoromethyl) exhibit higher melting points due to enhanced intermolecular interactions. For example, compound 3d (4-nitrophenyl-substituted) has a melting point of 162–163°C , while 4-chloro-2-methyl-5,6,7,8-tetrahydroquinazoline (CAS 90561-38-9) is a liquid at room temperature .

Biological Activity

2,4-Dichloro-7-methyl-5,6,7,8-tetrahydroquinazoline (CAS Number: 2384037-16-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C9H10Cl2N2

- Molecular Weight : 203.09 g/mol

- Purity : ≥95%

- Solubility : Soluble in organic solvents with limited aqueous solubility.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its effects on different biological targets.

- Topoisomerase Inhibition : Some derivatives of tetrahydroquinazolines have been reported to inhibit topoisomerase II enzymes. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .

- Antagonistic Activity : The compound has shown antagonistic activity against specific receptors, which may contribute to its pharmacological effects .

- Metabolic Stability : Studies indicate that the compound exhibits varying metabolic stability in human hepatic microsomes, which is crucial for its therapeutic efficacy .

Data Table of Biological Activities

Case Studies and Research Findings

- Topoisomerase II Inhibition Study

- CRF1 Receptor Antagonism

- Pharmacokinetic Analysis

Q & A

Q. How can reaction byproducts (e.g., dechlorinated derivatives) be minimized?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.